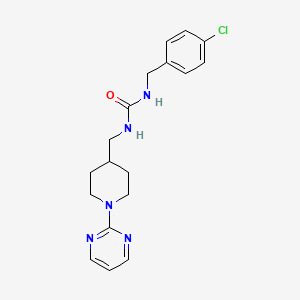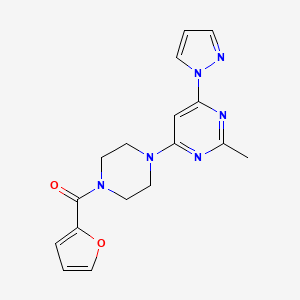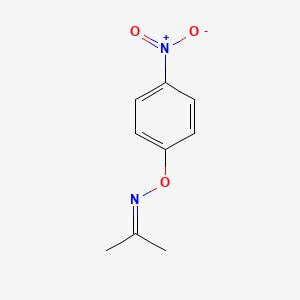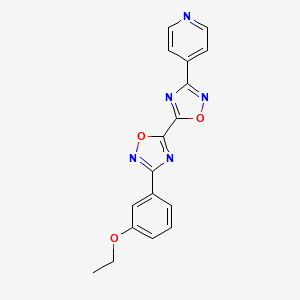![molecular formula C15H22ClNO3 B2860207 methyl 6-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoate CAS No. 785792-28-1](/img/structure/B2860207.png)
methyl 6-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 6-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoate” is a chemical compound with the CAS Number: 785792-28-1 . It has a molecular weight of 299.8 and its molecular formula is C15H22ClNO3 . The compound is typically stored at room temperature and has a physical form of oil .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 299.8 and its molecular formula is C15H22ClNO3 . It is an oil at room temperature . More detailed physical and chemical properties like melting point, boiling point, solubility, etc., were not found in the search results.Scientific Research Applications
Organic Synthesis and Chemical Reactions
Organic synthesis often explores the reactivity of compounds to generate new chemical entities. For instance, hexachloroacetone reacts with activated acetylenes in the presence of N-heterocycles, leading to the synthesis of complex heterocyclic structures. This method facilitates the creation of indolizines, oxazino[2,3-a]isoquinolines, and pyrrolo[2,1-a]isoquinolines, showcasing the versatility of pyrrole derivatives in constructing diverse molecular architectures (Yavari, Sabbaghan, & Hossaini, 2006). Similarly, the synthesis of pyridazino[3,4‐b]quinoxalines and pyrazolo[3,4‐b]‐quinoxaline demonstrates the compound's application in 1,3-dipolar cycloaddition reactions, further expanding its utility in heterocyclic chemistry (Kim et al., 1990).
Medicinal Chemistry and Drug Development
In medicinal chemistry, derivatives of methyl 6-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoate serve as key intermediates in the synthesis of various bioactive molecules. For example, the compound has been utilized in the development of potential antimicrobial agents. Synthesizing novel derivatives and evaluating their in vitro antimicrobial activities against specific pathogens highlight the compound's significance in discovering new therapeutic agents (Hublikar et al., 2019). This research direction not only contributes to the pharmaceutical industry by providing new drug candidates but also advances our understanding of chemical structures and their biological activities.
Materials Science and Catalysis
Methyl 6-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoate and its derivatives find applications in materials science, particularly in catalysis. Research on unsymmetrical (pyrazolylmethyl)pyridine metal complexes as catalysts for ethylene oligomerization reactions underscores the role of such compounds in influencing product distribution and enhancing catalytic efficiency (Nyamato, Ojwach, & Akerman, 2014). The ability to modify reaction conditions and observe different outcomes exemplifies the compound's utility in fine-tuning catalytic processes, thus offering valuable insights into the development of more efficient and selective catalysts.
Safety and Hazards
properties
IUPAC Name |
methyl 6-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]hexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO3/c1-11-9-13(14(18)10-16)12(2)17(11)8-6-4-5-7-15(19)20-3/h9H,4-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMASAZDDEJNYIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCCCCC(=O)OC)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2860125.png)








![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2860138.png)
![[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-methylbenzene-1-sulfonate](/img/structure/B2860140.png)
![2-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5-nitrobenzamide](/img/structure/B2860142.png)

![N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2860145.png)